molecular formula C35H34N2 B14277561 N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) CAS No. 123657-36-3

N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)

Cat. No.: B14277561
CAS No.: 123657-36-3
M. Wt: 482.7 g/mol
InChI Key: SZDUYXIWHTXXJG-UHFFFAOYSA-N
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Description

N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3-phenylpropane-1,1-diyl and 4-methylaniline.

    Coupling Reaction: The key step involves a coupling reaction between 3-phenylpropane-1,1-diyl and 4-methylaniline under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction, ensuring consistent temperature and pressure conditions.

    Automation: Automated systems for mixing and monitoring the reaction parameters to ensure high yield and purity.

    Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, to verify the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Quinones, oxidized aromatic derivatives

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The aromatic structure is conducive to interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings facilitate binding to these targets, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methylaniline)benzidine
  • N,N’-Bis(4-methylaniline)diphenylmethane
  • N,N’-Bis(4-methylaniline)diphenylethane

Uniqueness

N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline) stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust performance under various conditions.

This detailed overview should provide a comprehensive understanding of N,N’-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline), its preparation, reactions, applications, and unique characteristics

Properties

CAS No.

123657-36-3

Molecular Formula

C35H34N2

Molecular Weight

482.7 g/mol

IUPAC Name

4-methyl-N-[4-[1-[4-(4-methylanilino)phenyl]-3-phenylpropyl]phenyl]aniline

InChI

InChI=1S/C35H34N2/c1-26-8-17-31(18-9-26)36-33-21-13-29(14-22-33)35(25-12-28-6-4-3-5-7-28)30-15-23-34(24-16-30)37-32-19-10-27(2)11-20-32/h3-11,13-24,35-37H,12,25H2,1-2H3

InChI Key

SZDUYXIWHTXXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(CCC3=CC=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C

Origin of Product

United States

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